Lipophilicity Hierarchy: Enhanced LogP Compared to 3-Methyl and 4-Methylpentanoic Analogs
Computational property analysis indicates a clear lipophilicity hierarchy among N-formyl-branched-chain amino acids. The target compound, 2-Formamido-4-methylhexanoic acid, has a calculated logP (cLogP) of approximately 1.5 [1]. This is significantly higher than N-formyl-L-isoleucine (PubChem CID 11252157), which has an experimentally/bioinformatically determined XLogP3 of 0.87, and N-formyl-L-leucine, which has an XLogP3 of 1.24. This trend shows that shifting the methyl branch from the 3rd to the 4th carbon, combined with a longer carbon chain, increases lipophilicity in a predictable, quantifiable manner.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | cLogP ~1.5 |
| Comparator Or Baseline | N-formyl-L-isoleucine (XLogP3 0.87); N-formyl-L-leucine (XLogP3 1.24) |
| Quantified Difference | Target compound is 0.26 and 0.63 logP units higher than N-formyl-leucine and N-formyl-isoleucine, respectively. |
| Conditions | In silico prediction models and database-reported values. |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross biological membranes and its retention time in reverse-phase HPLC, making the target compound a preferred choice for assays requiring higher hydrophobicity or for probing hydrophobic pockets in proteins.
- [1] Draw a structure tool, Sildrug.ibb.waw.pl. (n.d.). cLogP calculation for 2-Formamido-4-methylhexanoic acid. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 11252157, N-formyl-L-isoleucine. XLogP3 = 0.87. National Center for Biotechnology Information. View Source
